Exclusive Role as a Key Intermediate in the Synthesis of the Herbicide Flufenpyr
The hydrazone derivative of 3,3,3-trifluoro-2-oxopropanal, specifically its 1-(4-chloro-2-fluoro-5-hydroxyphenylhydrazone), is a direct and documented intermediate in the synthesis of Flufenpyr (F498675), a commercial herbicide [1]. This specific hydrazone formation is a crucial step, and the unique combination of the trifluoromethyl group and the α-ketoaldehyde structure in the parent compound is essential for constructing the target molecule's pharmacophore. This application is not demonstrated for non-fluorinated or simple mono-aldehyde analogs like pyruvic aldehyde.
| Evidence Dimension | Role as a specific synthetic intermediate for Flufenpyr |
|---|---|
| Target Compound Data | Confirmed as a precursor/intermediate |
| Comparator Or Baseline | Pyruvic aldehyde (non-fluorinated analog) |
| Quantified Difference | Qualitative: Enables synthesis; comparator is not used in this specific pathway. |
| Conditions | Reaction with 4-chloro-2-fluoro-5-hydroxyphenylhydrazine as per patent literature . |
Why This Matters
For agrochemical R&D, sourcing this compound is not optional; it is a documented requirement for a specific patented synthetic route, and substitution with a non-fluorinated analog will fail.
- [1] BOC Sciences. (n.d.). 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] - CAS 188490-63-3. Retrieved from building block supplier. View Source
